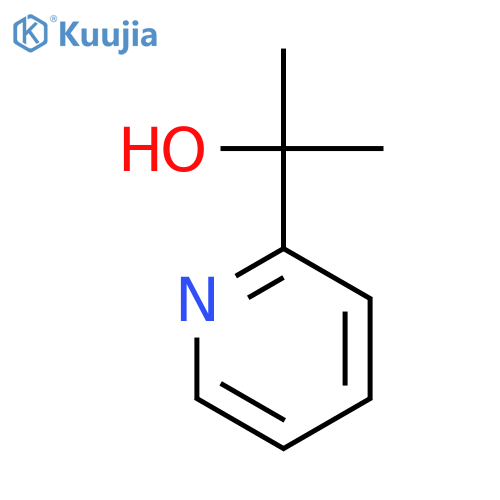Cas no 37988-38-8 (2-(Pyridin-2-yl)propan-2-ol)

2-(Pyridin-2-yl)propan-2-ol structure
商品名:2-(Pyridin-2-yl)propan-2-ol
2-(Pyridin-2-yl)propan-2-ol 化学的及び物理的性質
名前と識別子
-
- 2-(Pyridin-2-yl)propan-2-ol
- 2-pyridin-2-ylpropan-2-ol
- 2-Pyridinemethanol, a,a-dimethyl-
- 2-(2-pyridinyl)-2-propanol
- 2-(2'-pyridyl)-2-propanol
- 2-(2-pyridyl)propan-2-ol
- 2-(pyridine-2-yl)propan-2-ol
- 2-hydroxyisopropylpyridine
- 2-PYRIDIN-2-YL-PROPAN-2-OL
- 2-(2-pyridyl)-2-propanol
- 2-(2-Hydroxyprop-2-yl)pyridine
- 1-Pyridyl-1,1-dimethylmethanol
- LUZJNRNNOOBBDY-UHFFFAOYSA-N
- 4873AB
- SBB085974
- 1-(2-pyridyl)-1,1-dimethylmethanol
- ZB007530
- FS001241
- AK111321
- SY064823
- AJ
- ST24039745
- W17538
- PS-4396
- AE-641/00188027
- A873964
- MFCD00209259
- CS-W021455
- 37988-38-8
- EN300-1859497
- DTXSID10381291
- SCHEMBL946635
- AKOS005266440
- SB52607
- AMY30954
-
- MDL: MFCD00209259
- インチ: 1S/C8H11NO/c1-8(2,10)7-5-3-4-6-9-7/h3-6,10H,1-2H3
- InChIKey: LUZJNRNNOOBBDY-UHFFFAOYSA-N
- ほほえんだ: O([H])C(C([H])([H])[H])(C([H])([H])[H])C1=C([H])C([H])=C([H])C([H])=N1
計算された属性
- せいみつぶんしりょう: 137.08400
- どういたいしつりょう: 137.084
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 10
- 回転可能化学結合数: 1
- 複雑さ: 112
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 33.1
- 疎水性パラメータ計算基準値(XlogP): 0.6
じっけんとくせい
- 色と性状: No data avaiable
- 密度みつど: 1.1±0.1 g/cm3
- ゆうかいてん: No data available
- ふってん: 226.8°C at 760 mmHg
- フラッシュポイント: 91.0±20.4 °C
- 屈折率: 1.52
- PSA: 33.12000
- LogP: 1.30900
- じょうきあつ: 0.0±0.5 mmHg at 25°C
2-(Pyridin-2-yl)propan-2-ol セキュリティ情報
- シグナルワード:Warning
- 危害声明: H315-H319-H335
- 警告文: P261-P305+P351+P338
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:Inert atmosphere,Room Temperature
2-(Pyridin-2-yl)propan-2-ol 税関データ
- 税関コード:2933399090
- 税関データ:
中国税関番号:
2933399090概要:
2933399090.他の構造上に非縮合ピリジン環を有する化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
2933399090。構造中に水素化の有無にかかわらず、未縮合ピリジン環を含む他の化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
2-(Pyridin-2-yl)propan-2-ol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | P839480-1g |
2-(Pyridin-2-yl)propan-2-ol |
37988-38-8 | 98% | 1g |
¥1,566.00 | 2022-06-14 | |
| Key Organics Ltd | PS-4396-50MG |
2-(2-Hydroxyprop-2-yl)pyridine |
37988-38-8 | >90% | 50mg |
£102.00 | 2025-02-09 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P65120-1g |
2-(Pyridin-2-yl)propan-2-ol |
37988-38-8 | 1g |
¥1746.0 | 2021-09-04 | ||
| Key Organics Ltd | PS-4396-1MG |
2-(2-Hydroxyprop-2-yl)pyridine |
37988-38-8 | >90% | 1mg |
£37.00 | 2025-02-09 | |
| eNovation Chemicals LLC | D696413-5g |
2-(2-Pyridyl)-2-propanol |
37988-38-8 | 95% | 5g |
$500 | 2024-07-20 | |
| Apollo Scientific | OR25562-250mg |
2-(2-Hydroxyprop-2-yl)pyridine |
37988-38-8 | 250mg |
£30.00 | 2025-02-19 | ||
| eNovation Chemicals LLC | K75117-25g |
2-PYRIDIN-2-YL-PROPAN-2-OL |
37988-38-8 | 95% | 25g |
$1280 | 2024-06-09 | |
| eNovation Chemicals LLC | Y0975283-5g |
2-(pyridin-2-yl)propan-2-ol |
37988-38-8 | 95% | 5g |
$800 | 2024-07-24 | |
| Apollo Scientific | OR25562-1g |
2-(2-Hydroxyprop-2-yl)pyridine |
37988-38-8 | 1g |
£280.00 | 2023-04-22 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | P839480-25mg |
2-(Pyridin-2-yl)propan-2-ol |
37988-38-8 | 98% | 25mg |
¥259.20 | 2022-06-14 |
2-(Pyridin-2-yl)propan-2-ol 関連文献
-
Feilong He,Guanghui Chen,Junxia Yang,Guojuan Liang,Ping Deng,Yan Xiong,Hui Zhou RSC Adv. 2018 8 9414
-
Fredy Speiser,Pierre Braunstein,Lucien Saussine Dalton Trans. 2004 1539
-
Dimitar Y. Shopov,Liam S. Sharninghausen,Shashi Bhushan Sinha,Julia E. Borowski,Brandon Q. Mercado,Gary W. Brudvig,Robert H. Crabtree New J. Chem. 2017 41 6709
37988-38-8 (2-(Pyridin-2-yl)propan-2-ol) 関連製品
- 1820704-65-1(ethyl 2-amino-5-(trifluoromethyl)-1,3-thiazole-4-carboxylate)
- 858765-58-9((2Z)-2-(2,4-dimethoxyphenyl)methylidene-6-(3-methylbut-2-en-1-yl)oxy-2,3-dihydro-1-benzofuran-3-one)
- 2230780-65-9(IL-17A antagonist 3)
- 872590-47-1(3-(3-fluorophenyl)-6-2-oxo-2-(piperidin-1-yl)ethyl-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-7-one)
- 736136-16-6(trans-4-(3-Chlorobenzoyl)cyclohexane-1-carboxylic acid)
- 22244-57-1(3H-1,2,4-Triazol-3-one, 5-amino-2,4-dihydro-4-methyl-)
- 126712-05-8(1-bromo-2-(bromomethyl)-3-methoxybenzene)
- 2172149-33-4(3-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutyl-N-(propan-2-yl)acetamido}propanoic acid)
- 1782356-84-6(7-Methyl-1,2-dihydroisoquinolin-3(4H)-one)
- 1241725-65-4(O1-tert-butyl O3-methyl 5-fluoropiperidine-1,3-dicarboxylate)
推奨される供給者
Amadis Chemical Company Limited
(CAS:37988-38-8)2-(Pyridin-2-yl)propan-2-ol

清らかである:99%
はかる:5g
価格 ($):409.0